molecular formula C10H12ClNO B1204828 Beclamide CAS No. 501-68-8

Beclamide

Cat. No.: B1204828
CAS No.: 501-68-8
M. Wt: 197.66 g/mol
InChI Key: JPYQFYIEOUVJDU-UHFFFAOYSA-N
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Description

  • Mechanism of Action

    Target of Action

    Beclamide, a drug that possesses anticonvulsant and sedative activity , primarily targets the central nervous system (CNS) . It interacts with neurotransmitters such as dopamine and serotonin .

    Mode of Action

    Studies have shown that it reduces the levels of dopamine and serotonin in the brain, while increasing the levels of dopamine’s major metabolites . This suggests that this compound may influence the turnover of these neurotransmitters .

    Biochemical Pathways

    This compound affects the biochemical pathways of dopamine and serotonin . By reducing the levels of these neurotransmitters and increasing the levels of dopamine’s major metabolites, this compound alters the normal functioning of these pathways .

    Pharmacokinetics

    This compound is rapidly metabolized . The major pathway of metabolism involves the oxidation of the benzene ring to yield 3-hydroxyphenyl and 4-hydroxyphenyl metabolites, and the oxidation of the benyl methylene to yield benzoic acid . These metabolites are excreted extensively as gluconuride and sulphate conjugates, and benzoic acid is excreted as a glycine conjugate (hippuric acid) . This compound is quickly absorbed and elimination is renal and complete within 48 hours .

    Result of Action

    The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter levels in the brain . Specifically, this compound reduces striatal dopamine and serotonin levels and increases the levels of dopamine’s major metabolites . These changes may contribute to the drug’s anticonvulsant and sedative effects .

    Action Environment

    Like many drugs, its efficacy and stability could potentially be influenced by a variety of factors, including the individual’s overall health status, co-administration with other drugs, and environmental conditions such as temperature and humidity

    Biochemical Analysis

    Biochemical Properties

    Beclamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions of this compound is with monoamine oxidase, an enzyme responsible for the breakdown of monoamines such as dopamine, serotonin, and norepinephrine. This compound inhibits the activity of monoamine oxidase, leading to increased levels of these neurotransmitters in the brain . Additionally, this compound has been shown to interact with gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and contributing to its anticonvulsant properties .

    Cellular Effects

    This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, this compound increases the levels of neurotransmitters such as dopamine and serotonin by inhibiting their breakdown . This leads to enhanced neurotransmission and modulation of cell signaling pathways. This compound also influences gene expression by altering the transcription of genes involved in neurotransmitter synthesis and metabolism . Furthermore, this compound affects cellular metabolism by modulating the activity of enzymes involved in energy production and utilization .

    Molecular Mechanism

    The molecular mechanism of action of this compound involves several key processes. This compound binds to monoamine oxidase, inhibiting its activity and preventing the breakdown of monoamines . This results in increased levels of neurotransmitters such as dopamine and serotonin in the brain. This compound also enhances the binding of gamma-aminobutyric acid to its receptors, leading to increased inhibitory neurotransmission . Additionally, this compound modulates the expression of genes involved in neurotransmitter synthesis and metabolism, further contributing to its effects on neurotransmission .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and does not undergo significant degradation under standard laboratory conditions . Long-term exposure to this compound can lead to adaptive changes in cellular function, such as alterations in neurotransmitter levels and receptor sensitivity . These changes can impact the overall efficacy of this compound in modulating neuronal activity and may require adjustments in dosage or treatment duration .

    Dosage Effects in Animal Models

    The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to increase neurotransmitter levels and enhance inhibitory neurotransmission without causing significant adverse effects . At high doses, this compound can lead to toxic effects such as sedation, motor impairment, and alterations in cardiovascular function . Threshold effects have been observed, where the therapeutic effects of this compound plateau at certain dosages, and further increases in dosage do not result in additional benefits .

    Metabolic Pathways

    This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and affect metabolic flux and metabolite levels. This compound also influences the activity of enzymes involved in neurotransmitter synthesis and degradation, contributing to its overall effects on neurotransmission .

    Transport and Distribution

    This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier and accumulate in the brain, where it exerts its effects on neurotransmission . This compound interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . The localization and accumulation of this compound in specific tissues can influence its overall efficacy and therapeutic potential .

    Subcellular Localization

    The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and can be transported to specific compartments or organelles through targeting signals and post-translational modifications . The localization of this compound in neuronal cells allows it to interact with key enzymes and receptors involved in neurotransmission . This subcellular localization is essential for the precise modulation of cellular processes and the overall efficacy of this compound .

    Preparation Methods

    • Beclamide can be synthesized through various routes, but one common method involves the reaction of benzylamine with 3-chloropropionyl chloride.
    • The industrial production methods may vary, but the key step remains the formation of the amide bond between the benzyl group and the chloropropanoyl moiety.
  • Chemical Reactions Analysis

    • Beclamide can undergo several types of reactions:

        Amide Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to yield benzylamine and 3-chloropropanoic acid.

        Reduction: Reduction of the carbonyl group can lead to the corresponding alcohol.

        Substitution: The chlorine atom can be substituted with other functional groups.

    • Common reagents include acids, bases, and reducing agents.
    • Major products depend on the specific reaction conditions.
  • Scientific Research Applications

  • Comparison with Similar Compounds

    • Beclamide’s uniqueness lies in its dual properties as an anticonvulsant and a potential adjunct in psychiatric treatment.
    • Similar compounds include other anticonvulsants and sedatives, but few share this specific combination of effects.

    Properties

    IUPAC Name

    N-benzyl-3-chloropropanamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H12ClNO/c11-7-6-10(13)12-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JPYQFYIEOUVJDU-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)CNC(=O)CCCl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H12ClNO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID5057755
    Record name Beclamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID5057755
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    197.66 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Mechanism of Action

    Beclamide has been used for over three decades with little knowledge of how it acts in the CNS. In one study using rats, beclamide was seen to reduce striatal dopamine and serotonin levels and increase the levels of dopamine's major metabolites (and thus dopamine turnover), while reducing the levels of serotonin's major metabolite below detectable levels. A similar effect on neurotransmitter levels was seen in the rat frontal cortices. It is theorized that animal aggression is linked to levels of biogenic monoamines such as dopamine and serotonin, however the exact role is unclear.
    Record name Beclamide
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB09011
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    CAS No.

    501-68-8
    Record name Beclamide
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=501-68-8
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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    Record name Beclamide [INN:BAN:DCF]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501688
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Beclamide
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB09011
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    Record name Beclamide
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    Record name Beclamide
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67062
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    Record name Beclamide
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    Record name Beclamide
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.207
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    Record name BECLAMIDE
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    Retrosynthesis Analysis

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    Strategy Settings

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    Min. plausibility 0.01
    Model Template_relevance
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    Feasible Synthetic Routes

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